Photochemical Reactivity: 2-Chloro vs. 2-Iodo
Under identical photochemical conditions with benzene, ethyl 2-chlorothiazole-5-carboxylate gave no detectable product, whereas ethyl 2-iodothiazole-5-carboxylate underwent tandem photoarylation–photoisomerization to yield ethyl 3-phenylisothiazole-4-carboxylate [1]. This binary reactivity difference (0% vs. productive conversion) is attributed to the higher bond dissociation energy of the C–Cl bond compared to C–I, fundamentally dictating which synthetic routes are viable for each halogenated precursor.
| Evidence Dimension | Photochemical reactivity with benzene (tandem photoarylation–photoisomerization) |
|---|---|
| Target Compound Data | No product formed (0% conversion) |
| Comparator Or Baseline | Ethyl 2-iodothiazole-5-carboxylate: productive conversion to ethyl 3-phenylisothiazole-4-carboxylate |
| Quantified Difference | Qualitative binary outcome: 2-chloro = unreactive; 2-iodo = reactive |
| Conditions | Photochemical reaction in benzene; Eur. J. Org. Chem. 2010, 3416–3427 |
Why This Matters
Researchers selecting a 2-halothiazole-5-carboxylate for photochemical C–H arylation must use the 2-iodo congener; the 2-chloro compound is unsuitable for this transformation, preventing wasted resources on an unproductive route.
- [1] Amati, M.; Belviso, S.; D'Auria, M.; Lelj, F.; Racioppi, R.; Viggiani, L. Tandem Photoarylation–Photoisomerization of Halothiazoles: Synthesis, Photophysical and Singlet Oxygen Activation Properties of Ethyl 2-Arylthiazole-5-carboxylates. Eur. J. Org. Chem. 2010, 3416–3427. View Source
